Antibacterial Activity Against MDR Pathogens: AMXT-1501 Outperforms Vancomycin and Tigecycline
AMXT-1501 demonstrates superior antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Escherichia coli (CR E. coli) compared to the standard-of-care antibiotics vancomycin and tigecycline, respectively, as assessed by minimum inhibitory concentration (MIC) [1].
| Evidence Dimension | Antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC50/MIC90 range: 3.13–12.5 µM (2.24–8.93 µg/mL) against MRSA, CR E. coli, K. pneumoniae, and P. aeruginosa |
| Comparator Or Baseline | Vancomycin (for MRSA); Tigecycline (for CR E. coli). Specific MIC values not provided in the source, but stated as 'more effective than' |
| Quantified Difference | AMXT-1501 was 'more effective' than vancomycin against MRSA and 'more effective' than tigecycline against CR E. coli [1] |
| Conditions | MIC assay against clinical isolates of MRSA, CR E. coli, K. pneumoniae, and P. aeruginosa [1] |
Why This Matters
This direct comparison against first-line antibiotics establishes AMXT-1501 as a candidate for addressing MDR bacterial infections where existing therapies may fail.
- [1] Zheng J, et al. AMXT-1501 targets membrane phospholipids against Gram-positive and -negative multidrug-resistant bacteria. Emerg Microbes Infect. 2024;13(1):2321981. doi: 10.1080/22221751.2024.2321981 View Source
